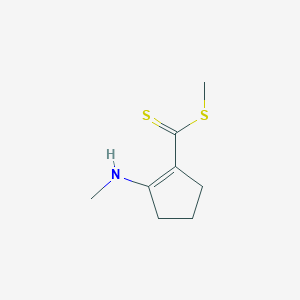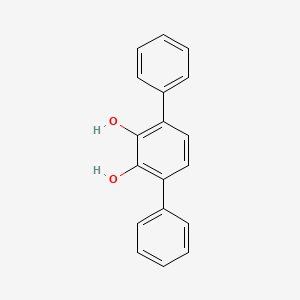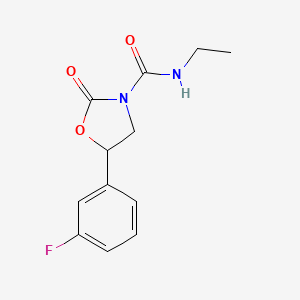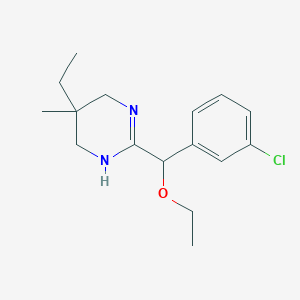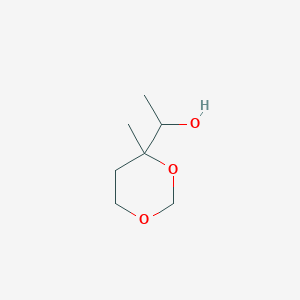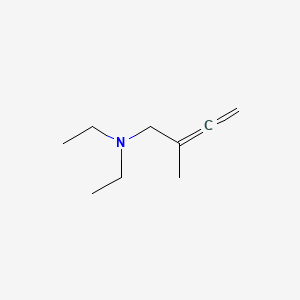![molecular formula C26H26N6O4 B14678018 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27818-65-1](/img/structure/B14678018.png)
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core with two dimethoxyphenyl groups attached via imine linkages, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Analyse Des Réactions Chimiques
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine linkages and aromatic rings allow it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine include other phthalazine derivatives and Schiff bases with aromatic substituents. These compounds share similar structural features but may differ in their electronic properties and reactivity. For example:
1,4-Dimethoxyphthalazine: Lacks the imine linkages and has different reactivity.
Bis(2,3-dimethoxyphenyl)phthalazine: Similar aromatic substitution but different linkage type.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
27818-65-1 |
|---|---|
Formule moléculaire |
C26H26N6O4 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C26H26N6O4/c1-33-21-13-7-9-17(23(21)35-3)15-27-29-25-19-11-5-6-12-20(19)26(32-31-25)30-28-16-18-10-8-14-22(34-2)24(18)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) |
Clé InChI |
YFJUIJDONAIVMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=C(C(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


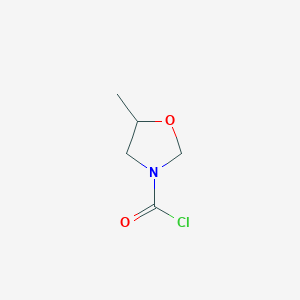
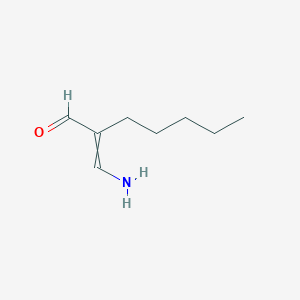

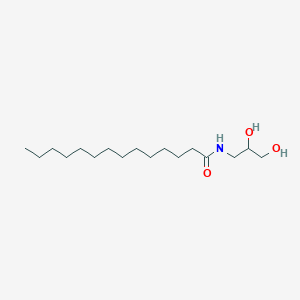
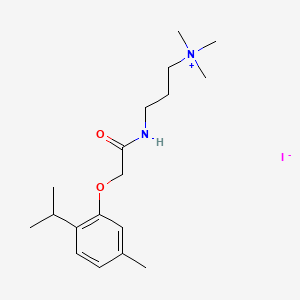
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
